molecular formula C17H19Cl2N3 B2737224 3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline CAS No. 640759-21-3

3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline

Cat. No.: B2737224
CAS No.: 640759-21-3
M. Wt: 336.26
InChI Key: GMLVXCKBVXZNQV-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline is a synthetic organic compound with the molecular formula C18H19Cl2N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline typically involves a multi-step process. One common method includes the reaction of 3-chloroaniline with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate 3-chloro-4-(2-chlorobenzyl)aniline. This intermediate is then reacted with piperazine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist at certain receptor sites, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4-(2-chlorobenzyl)piperazin-1-yl)-aniline
  • 3-Chloro-4-(2-chlorobenzyl)piperazin-1-yl)-amine

Uniqueness

3-Chloro-4-(4-(2-chlorobenzyl)piperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-chloro-4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3/c18-15-4-2-1-3-13(15)12-21-7-9-22(10-8-21)17-6-5-14(20)11-16(17)19/h1-6,11H,7-10,12,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLVXCKBVXZNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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